![molecular formula C4H8IN3 B3378850 1-Azido-4-iodobutane CAS No. 148759-55-1](/img/structure/B3378850.png)
1-Azido-4-iodobutane
Overview
Description
1-Azido-4-iodobutane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a halogenated azide that is used as a reagent in organic chemistry, biochemistry, and medicinal chemistry. The compound is synthesized through a series of chemical reactions and has been found to exhibit a range of physiological and biochemical effects. In
Scientific Research Applications
Conformational Analysis
1-Azido-4-iodobutane and its analogs have been studied for their conformational isomerism. High-resolution microwave spectroscopy has enabled researchers to determine the rotational constants, centrifugal distortion constants, nuclear quadrupole coupling constants (NQCCs), and nuclear-spin rotation constants of various conformers of 1-iodobutane, offering valuable insights into the behavior of similar compounds (Arsenault et al., 2017).
Synthesis of Bicyclo Compounds
This compound is used in synthetic chemistry, particularly in the synthesis of bicyclo compounds. For instance, a study describes the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a flexible and scalable alternative for synthesizing bicyclo[1.1.1]pentan-1-amine, a moiety significant in medicinal chemistry (Goh et al., 2014).
Preparation of Trisubstituted Triazenes
This compound plays a role in the preparation of trisubstituted triazenes. A method based on the reaction of Grignard reagents with this compound facilitates the regioselective formation of triazenes, proving useful in synthesizing various aryl, heteroaryl, vinyl, and alkyl triazenes (Suleymanov et al., 2018).
Photoaffinity Labeling
This compound derivatives are used in photoaffinity labeling. A study on an azido derivative of paclobutrazol, a kaurene oxidase inhibitor, highlights its use as a photoaffinity labeling agent in biochemical research (Hallahan et al., 1988).
Molecular Interaction Studies
The compound has been employed in studies to understand molecular interactions. For example, the reaction of 1-iodobutane with nanocrystalline MgO was investigated to understand the catalytic dehydroiodination process and surface modification mechanisms (Mishakov et al., 2005).
Safety and Hazards
The safety data sheet for 1-Iodobutane, a related compound, suggests that it is flammable and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These hazards might also apply to 1-Azido-4-iodobutane, but specific safety data for this compound is not provided in the search results.
properties
IUPAC Name |
1-azido-4-iodobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUACRCBPIEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625325 | |
Record name | 1-Azido-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148759-55-1 | |
Record name | 1-Azido-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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